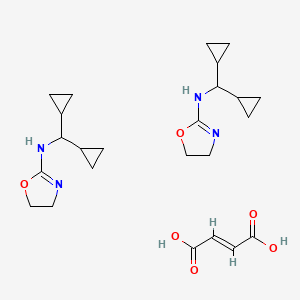
Sofosbuvir O-Desisopropyl O-Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sofosbuvir O-Desisopropyl O-Ethyl Ester: is a chemical compound with the molecular formula C21H27FN3O9P and a molecular weight of 515.4 g/mol . It is a derivative of sofosbuvir, an antiviral medication used to treat hepatitis C. This compound is often used as a reference standard in pharmaceutical research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves multiple synthetic steps. One common method includes the esterification of sofosbuvir with ethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography . The process is designed to be cost-effective and scalable, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sofosbuvir O-Desisopropyl O-Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard for analytical method development and validation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Sofosbuvir O-Desisopropyl O-Ethyl Ester is closely related to that of sofosbuvir. As a prodrug, it is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate . This active metabolite acts as a defective substrate for the NS5B RNA-dependent RNA polymerase , an enzyme essential for the replication of the hepatitis C virus . By inhibiting this enzyme, the compound effectively halts viral replication and reduces the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Sofosbuvir: The parent compound, used widely in the treatment of hepatitis C.
Ledipasvir: Another antiviral agent used in combination with sofosbuvir for enhanced efficacy.
Velpatasvir: A pan-genotypic inhibitor of the hepatitis C virus, often used in combination therapies.
Uniqueness: Sofosbuvir O-Desisopropyl O-Ethyl Ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar antiviral agents . This uniqueness makes it valuable in research and development for optimizing drug formulations and therapeutic strategies.
Propriétés
Numéro CAS |
1064684-30-5 |
|---|---|
Formule moléculaire |
C21H27FN3O9P |
Poids moléculaire |
515.431 |
Nom IUPAC |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1 |
Clé InChI |
HRGZELWFPQCNNG-LHGNKGQLSA-N |
SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
